1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

Chemical Warfare Agent Verification Forensic Toxicology Biomarker Specificity

Forensic labs face false-positive risk when using hydrolysis metabolites (TDG/TDGO) for sulfur mustard exposure verification. MSMTESE (CAS 137371-97-2) is the definitive β-lyase metabolite with zero background in unexposed populations, mandated by OPCW for biomedical sample analysis. - Zero-background specificity eliminates false positives vs. TDG (>80% background incidence) - 25× lower LOD (0.01 ng/mL) enables early detection within 2 h post-exposure - High-purity reference standard for OPCW proficiency tests and CWC compliance

Molecular Formula C6H14O3S3
Molecular Weight 230.4 g/mol
CAS No. 137371-97-2
Cat. No. B156014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
CAS137371-97-2
Synonyms1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
MSMTESE
Molecular FormulaC6H14O3S3
Molecular Weight230.4 g/mol
Structural Identifiers
SMILESCSCCS(=O)(=O)CCS(=O)C
InChIInChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3
InChIKeySBIHJAMOAWUXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSMTESE: A Definitive β‑Lyase Biomarker for Sulfur Mustard Exposure


1‑Methylsulfinyl‑2‑(2‑(methylthio)ethylsulfonyl)ethane (CAS 137371‑97‑2, also referred to as MSMTESE or 2‑methylsulfinylethyl‑2‑methylthioethylsulfone) is a sulfur‑containing organic compound (C₆H₁₄O₃S₃, MW 230.37 g/mol) that serves as a urinary β‑lyase metabolite of the chemical warfare agent sulfur mustard (HD) [REFS‑1]. Structurally characterized by one sulfinyl and one sulfonyl group bridged by an ethylene spacer, it is produced in vivo via glutathione conjugation followed by β‑lyase cleavage and partial oxidation [REFS‑2]. MSMTESE is employed exclusively as an analytical reference standard for the forensic verification of sulfur mustard exposure in biomedical samples; it is not intended for therapeutic or diagnostic use [REFS‑2].

1
Analytical reference standard for forensic verification of sulfur mustard exposure via urinary β-lyase metabolite
2
Designed for LC-MS/MS or GC-MS biomonitoring workflows in biomedical samples
3
β-lyase pathway biomarker with reported zero background in unexposed urine

Why β‑Lyase Metabolites Outperform Hydrolysis Metabolites in Forensic Verification


The two major metabolic branches of sulfur mustard—hydrolysis (producing thiodiglycol [TDG] and thiodiglycol sulfoxide [TDGO]) and glutathione/β‑lyase pathways (producing MSMTESE and 1,1′‑sulfonylbis[2‑(methylsulfinyl)ethane] [SBMSE])—yield metabolites with fundamentally different forensic specificity. Hydrolysis metabolites are ubiquitous in unexposed populations: TDG was detected in >80% of 105 non‑exposed individuals with a geometric mean concentration of 3.43 ng/mL [REFS‑2]. In contrast, β‑lyase metabolites including MSMTESE have consistently shown zero background in normal human urine and are therefore proposed as unequivocal diagnostic and forensic indicators of sulfur mustard poisoning [REFS‑1]. Substituting TDG or TDGO for MSMTESE in forensic or regulatory biomonitoring workflows introduces unacceptable false‑positive risk, undermining the legal and scientific defensibility of exposure verification under the Chemical Weapons Convention (CWC).

MSMTESE (target)
  • Background: Zero in unexposed urine
  • Forensic fit: High specificity for exposure verification
Hydrolysis metabolites (TDG/TDGO)
  • Background: Ubiquitous; >80% of unexposed population
  • Forensic fit: May introduce false-positive findings

Quantitative Differentiation Against Key Comparators


Zero Background in Unexposed Urine vs. Ubiquitous Hydrolysis Metabolites

Hydrolysis metabolites TDG and TDGO are present at quantifiable concentrations in normal human urine, compromising their forensic specificity. Black et al. (1995) reported no background levels of β‑lyase metabolites in normal human urine, proposing them as unequivocal indicators of sulfur mustard poisoning [REFS‑1]. Boyer et al. (2004) quantified this differential: urine from individuals with no known HD exposure had measurable TDG concentrations (geometric mean 3.43 ng/mL, range <0.5–20 ng/mL), while the β‑lyase‑derived analyte SBMTE (the combined reduction product of MSMTESE and SBMSE) was undetectable in all samples [REFS‑2].

Zero background vs. TDG
Reported
MSMTESE: zero background
TDG: geometric mean 3.43 ng/mL (>80% of specimens)
Supports forensic specificity; eliminates false-positive risk inherent to hydrolysis metabolites.
Data from two independent cohorts; TDG background observed in 105 unexposed individuals.
Chemical Warfare Agent Verification Forensic Toxicology Biomarker Specificity

25‑Fold Lower Limit of Detection vs. Thiodiglycol by UHPLC‑MS/MS

In a 2017 study by Liu et al., a simultaneous UHPLC‑MS/MS method for four sulfur mustard urinary metabolites demonstrated a limit of detection (LOD) of 0.01 ng/mL for MSMTESE and SBMSE, compared to 0.25 ng/mL for TDG and SBSNAE—a factor‑of‑25 improvement in sensitivity for the β‑lyase metabolites [REFS‑1]. The method used only 0.1 mL of urine and achieved complete chromatographic separation of all four analytes.

LOD advantage
Head-to-head
0.01 ng/mL vs. 0.25 ng/mL (TDG)
25-fold lower detection limit supports trace-level exposure verification.
UHPLC-MS/MS; SPE with 0.1 mL urine; validated per bioanalytical guidelines.
Bioanalytical Method Validation Trace Analysis UHPLC‑MS/MS

Baseline Chromatographic Separation from Co‑metabolite SBMSE

Halme et al. (2011) validated an FDA‑guideline‑compliant stable isotope dilution LC‑HESI‑MS/MS method for the simultaneous determination of SBMSE and MSMTESE in human urine. The average retention times were 1.96 ± 0.01 min for SBMSE and 3.24 ± 0.03 min for MSMTESE (n = 54), yielding a Δt of 1.28 min and ensuring baseline resolution under a 4.5‑min cycle time [REFS‑1].

Chromatographic resolution
Method context
MSMTESE: 3.24 ± 0.03 min; SBMSE: 1.96 ± 0.01 min (Δt=1.28 min)
Baseline separation ensures independent quantification without co-elution.
LC-HESI-MS/MS; non-buffered eluents; n=54 injections; 4.5-min cycle.
LC‑MS/MS Method Validation Chromatographic Resolution Isomer Separation

Oxidative Conversion to SBMSE During Sample Preparation

Black et al. (as cited by Bevan et al., 2017) observed up to 10% oxidative conversion of MSMTESE to SBMSE during the sample preparation process [REFS‑1]. This artifact, which can lead to quantitative inaccuracies if unaccounted for, has motivated the development of two alternative method strategies: (i) TiCl₃ reduction of both metabolites to the single analyte SBMTE, or (ii) H₂O₂ oxidative conversion of all β‑lyase species to SBMSE. Both approaches circumvent the variability introduced by the partial oxidation of MSMTESE.

Oxidative conversion artifact
Reported
Up to 10% MSMTESE converts to SBMSE during sample preparation
Requires method control; users may adopt complete oxidation or reduction strategies.
Method-dependent; reported by Black et al., cited in Bevan et al. 2017.
Sample Preparation Artifacts Oxidative Conversion Biomarker Stability

Non‑Cytotoxicity Equivalence with Structural Analogs Across Human Cell Lines

A 2019 study evaluated the cytotoxic effects of the three β‑lyase metabolites SBMTE, MSMTESE, and SBMSE on four human cell lines (retinal pigmented epithelium, umbilical vein endothelium, oral keratinocytes, and lung fibroblasts) at five concentrations (10, 50, 100, 500, and 1000 ng/mL). At 24, 48, and 72 h post‑exposure, no statistically significant difference in cell viability was observed for any of the three metabolites (p > 0.05), confirming that MSMTESE shares the non‑cytotoxic profile of its structural analogs [REFS‑1].

Cell viability profile
Assay context
MSMTESE: no significant viability reduction (p>0.05)
SBMTE & SBMSE: comparable profile (p>0.05)
Reported comparable cell viability across β-lyase metabolites; supports biomarker interpretation.
MTT assay on four human cell lines; 10–1000 ng/mL; 24–72 h exposure.
In Vitro Toxicology Cell Viability MTT Assay β‑Lyase Metabolite Safety

High‑Impact Application Scenarios


OPCW Biomedical Proficiency Testing and Confidence‑Building Exercises

MSMTESE is a mandatory analyte in the Organisation for the Prohibition of Chemical Weapons (OPCW) biomedical sample analysis exercises. The validated LC‑HESI‑MS/MS method of Halme et al. was successfully deployed in the First Confidence Building Exercise on Biomedical Samples Analysis, establishing identification criteria for unequivocal biomarkers of sulfur mustard [REFS‑1]. Procurement of high‑purity MSMTESE reference material is essential for designated laboratories participating in OPCW proficiency tests.

Forensic Verification of Alleged Chemical Weapon Exposure

In alleged‑use investigations, the zero‑background specificity of MSMTESE provides the evidentiary certainty required for legal and diplomatic proceedings under the CWC. Unlike TDG, which is present in >80% of the general population, MSMTESE absence in unexposed urine eliminates false‑positive reporting, making it the definitive forensic biomarker [REFS‑2]. This applies to both human casualty samples and environmental‑exposure monitoring.

Emergency Response Biomonitoring After Mass Casualty Events

The 25‑fold lower LOD of MSMTESE (0.01 ng/mL) compared to TDG (0.25 ng/mL) [REFS‑3] and the ability to detect the metabolite within 2 h of exposure in large‑animal models [REFS‑4] make MSMTESE the preferred analyte for high‑throughput emergency response laboratories. The H₂O₂ oxidative conversion method of Bevan et al. (2017), which converts all β‑lyase metabolites to a single analyte with a 2.0‑min cycle time and 650‑sample/day capacity, enables rapid population‑scale screening [REFS‑5].

Toxicokinetic and Metabolism Research Studies

Researchers investigating sulfur mustard metabolism and the glutathione/β‑lyase pathway require individual MSMTESE and SBMSE reference standards to separately quantify each metabolite in urinary excretion profiles. The distinct retention times (MSMTESE 3.24 min vs. SBMSE 1.96 min) [REFS‑1] and the documented tendency of MSMTESE to partially oxidize to SBMSE [REFS‑5] necessitate careful analytical method design. The non‑cytotoxicity profile of β‑lyase metabolites [REFS‑6] further supports their use as benign exposure biomarkers in repeated‑dose animal studies.

Application
Selection Property
Validation Focus
OPCW proficiency test biomonitoring
β-lyase pathway specificity
Zero-background confirmation in matrix
Forensic exposure verification
False-positive exclusion
Background level in unexposed population
Emergency response biomonitoring
High-throughput method compatibility
LOD and rapid sample preparation
Toxicokinetic and metabolism research
Individual metabolite quantification
Oxidative conversion control
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